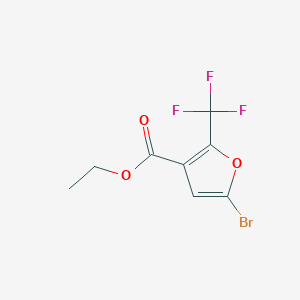

Ethyl 5-bromo-2-(trifluoromethyl)furan-3-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Ethyl 5-bromo-2-(trifluoromethyl)furan-3-carboxylate is a chemical compound with the molecular formula C8H6BrF3O3 It is a derivative of furan, a heterocyclic organic compound, and contains bromine and trifluoromethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 5-bromo-2-(trifluoromethyl)furan-3-carboxylate typically involves the bromination of a furan derivative followed by esterification. One common method includes the bromination of 2-(trifluoromethyl)furan-3-carboxylic acid using N-bromosuccinimide (NBS) in the presence of a radical initiator. The resulting brominated product is then esterified with ethanol in the presence of a catalyst such as sulfuric acid to yield the final compound .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions: Ethyl 5-bromo-2-(trifluoromethyl)furan-3-carboxylate undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction: The furan ring can undergo oxidation to form furanones or reduction to form dihydrofurans.

Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with other aromatic or aliphatic compounds.

Common Reagents and Conditions:

N-Bromosuccinimide (NBS): Used for bromination.

Ethanol and Sulfuric Acid: Used for esterification.

Palladium Catalysts: Used in coupling reactions.

Major Products Formed:

Substituted Furans: Resulting from nucleophilic substitution.

Furanones and Dihydrofurans: Resulting from oxidation and reduction reactions.

Coupled Products: Resulting from Suzuki-Miyaura coupling reactions.

Scientific Research Applications

Ethyl 5-bromo-2-(trifluoromethyl)furan-3-carboxylate has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development, particularly in the design of novel pharmaceuticals.

Mechanism of Action

The mechanism of action of Ethyl 5-bromo-2-(trifluoromethyl)furan-3-carboxylate depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Additionally, the bromine atom can participate in halogen bonding, influencing the compound’s binding affinity to its molecular targets .

Comparison with Similar Compounds

Ethyl 5-bromo-2-(trifluoromethyl)furan-3-carboxylate can be compared with other similar compounds, such as:

Ethyl 5-chloro-2-(trifluoromethyl)furan-3-carboxylate: Similar structure but with a chlorine atom instead of bromine.

Ethyl 5-bromo-2-(methyl)furan-3-carboxylate: Similar structure but with a methyl group instead of trifluoromethyl.

Ethyl 5-bromo-2-(trifluoromethyl)thiophene-3-carboxylate: Similar structure but with a thiophene ring instead of furan.

Uniqueness: The presence of both bromine and trifluoromethyl groups in this compound imparts unique chemical properties, such as increased reactivity and lipophilicity, making it a valuable compound for various applications .

Biological Activity

Ethyl 5-bromo-2-(trifluoromethyl)furan-3-carboxylate is a synthetic organic compound with notable structural features that contribute to its biological activity. This article explores its pharmacological potential, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Structural Characteristics

The compound is characterized by:

- Molecular Formula : C₉H₆BrF₃O₂

- Molecular Weight : Approximately 273.04 g/mol

- Functional Groups : A bromine atom, a trifluoromethyl group, and a furan ring

These structural components enhance its reactivity and potential applications in medicinal chemistry. The bromomethyl group can form covalent bonds with nucleophilic residues in proteins, while the trifluoromethyl group may improve binding affinity through hydrophobic interactions.

This compound has been identified as a versatile building block for synthesizing pharmaceutical agents targeting specific biological pathways. Its ability to form covalent bonds suggests it may act as an inhibitor or modulator of various enzymes or receptors. This property positions it as a candidate for drug development aimed at diseases where such interactions are beneficial .

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial activities. For instance, studies using the agar-well diffusion method demonstrated that related compounds showed varying degrees of effectiveness against bacteria such as Staphylococcus aureus and Escherichia coli.

| Compound | Zone of Inhibition (mm) | Target Bacteria |

|---|---|---|

| Compound A | 29 mm | ESBL E. coli ST405 |

| Compound B | 25 mm | MRSA |

| This compound | TBD | TBD |

Further research is required to establish the specific antimicrobial efficacy of this compound itself .

Anticancer Activity

The compound's potential in cancer therapy has been explored through structure-activity relationship (SAR) studies. For example, derivatives of furan-based carboxylic acids have shown promising antitubercular activity, suggesting that similar mechanisms may be leveraged against cancer cell lines.

| Compound | IC₅₀ (µM) | Cancer Cell Line |

|---|---|---|

| Compound IV | 18 µM | MbtI Inhibitor |

| This compound | TBD | TBD |

These findings indicate that this compound could potentially inhibit tumor growth through similar pathways .

Case Studies

A recent study focused on the synthesis and biological evaluation of furan derivatives highlighted the importance of specific substitutions on the furan ring for enhancing biological activity. The study found that modifications at the 5-position significantly impacted enzyme inhibition properties, which may also apply to this compound .

Properties

Molecular Formula |

C8H6BrF3O3 |

|---|---|

Molecular Weight |

287.03 g/mol |

IUPAC Name |

ethyl 5-bromo-2-(trifluoromethyl)furan-3-carboxylate |

InChI |

InChI=1S/C8H6BrF3O3/c1-2-14-7(13)4-3-5(9)15-6(4)8(10,11)12/h3H,2H2,1H3 |

InChI Key |

BOUNYZBQLVFDQX-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=C(OC(=C1)Br)C(F)(F)F |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.